4-(Difluoromethyl)-3-iodobenzoic acid

Medicinal Chemistry Bioisosterism ADME Optimization

4-(Difluoromethyl)-3-iodobenzoic acid is a dual-functionalized scaffold integrating a -CF₂H hydrogen bond donor with an aryl iodide cross-coupling handle. This synergy enables modular SAR for HDAC3-selective inhibitors (>625-fold selectivity, IC₅₀ 16 nM), CRTH2 antagonists, DHFR inhibitors (Kᵢ=0.00355 nM), and aryldifluorophosphonates. The carboxylic acid supports amide conjugation; the iodine enables Suzuki-Miyaura, Sonogashira, or Cu-catalyzed diversification. Procure to exploit orthogonal reactivity without de novo route redesign.

Molecular Formula C8H5F2IO2
Molecular Weight 298.02 g/mol
CAS No. 1131588-05-0
Cat. No. B3184728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-3-iodobenzoic acid
CAS1131588-05-0
Molecular FormulaC8H5F2IO2
Molecular Weight298.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)I)C(F)F
InChIInChI=1S/C8H5F2IO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13)
InChIKeyKTYIFZLLDBZKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-3-iodobenzoic Acid (CAS 1131588-05-0) for Pharmaceutical R&D Procurement


4-(Difluoromethyl)-3-iodobenzoic acid (CAS 1131588-05-0) is a dual-functionalized benzoic acid derivative that incorporates a difluoromethyl (-CF₂H) group at the para position and an iodine atom at the meta position . With a molecular weight of 298.03 g/mol and calculated LogP of approximately 2.95, this compound serves as a versatile building block for medicinal chemistry programs, particularly in the synthesis of targeted protein degraders, kinase inhibitors, and CRTH2 receptor antagonists [1]. Its orthogonal reactive handles—the carboxylic acid for amide coupling and the aryl iodide for cross-coupling reactions—enable modular diversification in parallel synthesis workflows.

Critical Differentiation of 4-(Difluoromethyl)-3-iodobenzoic Acid from Generic Analogs


Generic substitution with simpler iodobenzoic acids or non-fluorinated analogs cannot replicate the dual functional and pharmacological advantages of 4-(difluoromethyl)-3-iodobenzoic acid. The difluoromethyl group confers enhanced lipophilicity (ΔLogP ~0.93 vs. non-fluorinated analog) and acts as a hydrogen bond donor, enabling unique binding interactions unattainable with methyl or chloro substituents [1]. Concurrently, the orthogonally positioned iodine atom provides a robust handle for late-stage diversification via Suzuki-Miyaura, Sonogashira, or copper-catalyzed cross-coupling, with demonstrated high functional group compatibility and reaction efficiency [2]. These properties are not additive but synergistic: the -CF₂H group modulates electronic and steric parameters precisely while the iodine enables modular library synthesis without de novo route redesign—a capability absent in mono-functionalized or alternative halogenated benzoic acids.

Comparative Evidence for 4-(Difluoromethyl)-3-iodobenzoic Acid in Drug Discovery


Lipophilicity Enhancement: Difluoromethyl vs. Methyl Substitution

The difluoromethyl (-CF₂H) group substantially increases lipophilicity compared to the non-fluorinated methyl analog, a critical parameter for membrane permeability and target engagement. 4-(Difluoromethyl)-3-iodobenzoic acid exhibits a calculated LogP of 2.95, while 3-iodo-4-methylbenzoic acid (the direct methyl analog) has a calculated LogP of approximately 2.02 . This ΔLogP of +0.93 represents a meaningful increase in hydrophobicity that can improve passive diffusion across biological membranes. Additionally, the -CF₂H group functions as a lipophilic hydrogen bond donor, a property entirely absent in the methyl analog, enabling unique binding interactions with protein targets [1].

Medicinal Chemistry Bioisosterism ADME Optimization

HDAC Isoform Selectivity: HDAC3 vs. HDAC6 Differential Inhibition

Derivatives incorporating the 4-(difluoromethyl)-3-iodobenzoic acid scaffold demonstrate notable isoform selectivity within the histone deacetylase (HDAC) family. In enzymatic assays using human HeLa cell nuclear extracts, a representative compound from this chemotype exhibited an IC₅₀ of 16 nM against HDAC3-NCoR2, while showing dramatically reduced potency against HDAC6 (IC₅₀ > 10,000 nM) [1]. This >625-fold selectivity window is mechanistically significant, as HDAC3 inhibition is associated with distinct therapeutic applications in cancer and metabolic disorders compared to pan-HDAC inhibition. The difluoromethyl group's hydrogen bond donor capacity likely contributes to this selective binding profile by engaging specific residues in the HDAC3 active site that are not conserved in HDAC6 [2].

Epigenetics HDAC Inhibition Cancer Therapeutics

Dihydrofolate Reductase (DHFR) Inhibitory Potency: High Affinity Binding

The 4-(difluoromethyl)-3-iodobenzoic acid scaffold demonstrates exceptional potency against dihydrofolate reductase (DHFR), a validated anticancer target. In enzymatic assays using DHFR derived from L1210 murine leukemia cells, a compound bearing this core structure exhibited a Kᵢ value of 0.00355 nM (3.55 pM) [1]. This sub-nanomolar affinity is remarkable and suggests tight-binding inhibition kinetics. By comparison, the classic DHFR inhibitor methotrexate typically exhibits Kᵢ values in the low nanomolar range (1-20 nM) depending on assay conditions, indicating that this chemotype may achieve up to 1,000-fold higher target engagement at equivalent concentrations [2]. The difluoromethyl group likely contributes to this enhanced binding through favorable hydrophobic interactions and potential hydrogen bonding within the enzyme active site.

Anticancer DHFR Inhibition Enzymology

Synthetic Versatility: Copper-Catalyzed Cross-Coupling Efficiency

The iodine atom in 4-(difluoromethyl)-3-iodobenzoic acid serves as an exceptionally effective leaving group for transition metal-catalyzed cross-coupling reactions. In a copper-catalyzed system with bromozinc-difluorophosphonate, iodobenzoates achieved high reaction efficiency and excellent functional group compatibility, enabling facile access to aryldifluorophosphonates—privileged structures in life sciences [1]. By comparison, analogous bromobenzoates under identical conditions exhibit significantly slower oxidative addition kinetics, often requiring higher catalyst loadings or extended reaction times to achieve comparable yields [2]. The combination of aryl iodide reactivity with the difluoromethyl group's electronic modulation creates a uniquely versatile intermediate that can be sequentially diversified at both the carboxylic acid and aryl halide positions without cross-reactivity.

Organic Synthesis Cross-Coupling Fluorinated Building Blocks

CRTH2 Receptor Antagonism: Validated Therapeutic Application

Compounds derived from 4-(difluoromethyl)-3-iodobenzoic acid have been explicitly claimed and validated as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonists in granted patents [1]. CRTH2 is a clinically validated target for allergic and inflammatory diseases including asthma, allergic rhinitis, and atopic dermatitis. The difluoromethyl group in this scaffold serves as a critical hydrogen bond donor that engages key residues in the CRTH2 binding pocket, a pharmacophore feature that cannot be replicated by non-fluorinated or mono-fluorinated analogs [2]. Notably, alternative building blocks lacking the difluoromethyl motif (e.g., 3-iodo-4-methylbenzoic acid derivatives) would be incapable of forming this specific hydrogen bond interaction, fundamentally altering the binding mode and reducing target engagement [3].

Immunology CRTH2 Antagonist Respiratory Disease

Cell Differentiation Induction: Anticancer and Dermatological Applications

4-(Difluoromethyl)-3-iodobenzoic acid and its derivatives exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1][2]. This dual antiproliferative and differentiation-inducing profile is mechanistically distinct from cytotoxic agents that simply induce cell death, offering a potentially more selective therapeutic window. The compound has been specifically identified for use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis . This biological activity is attributed to the unique combination of the difluoromethyl group's metabolic stability and the iodine atom's capacity for halogen bonding with biological targets—a dual pharmacophore not present in non-iodinated or non-fluorinated benzoic acid analogs [3].

Oncology Cell Differentiation Psoriasis

Priority Procurement Applications for 4-(Difluoromethyl)-3-iodobenzoic Acid


HDAC3-Selective Inhibitor Lead Optimization for Oncology

Medicinal chemistry teams pursuing isoform-selective HDAC3 inhibitors should prioritize this building block. The demonstrated >625-fold selectivity window for HDAC3 over HDAC6 (IC₅₀ 16 nM vs. >10,000 nM) directly addresses the critical liability of pan-HDAC inhibitor toxicity [1]. The difluoromethyl group's hydrogen bond donor capacity enables specific engagement with the HDAC3 active site architecture, a feature that cannot be replicated with methyl- or chloro-substituted analogs. Procurement of this compound enables rapid analog synthesis via Suzuki-Miyaura coupling at the iodine position, facilitating expedited SAR exploration around the HDAC3 pharmacophore [2].

CRTH2 Antagonist Development for Allergic and Respiratory Indications

Research groups targeting CRTH2-mediated diseases (asthma, allergic rhinitis, atopic dermatitis) should source this compound based on validated patent-granted antagonist activity [1]. The difluoromethyl group serves as an essential hydrogen bond donor in the CRTH2 pharmacophore, a binding interaction that non-fluorinated analogs cannot provide [2]. The carboxylic acid handle enables straightforward conjugation to diverse amine-containing cores, while the iodine atom supports late-stage diversification for pharmacokinetic optimization. This dual-functionalized scaffold accelerates lead identification by providing orthogonal diversification points within a single building block [3].

Aryldifluorophosphonate Synthesis for Life Science Applications

Synthetic chemistry groups requiring access to aryldifluorophosphonates—privileged motifs in kinase inhibitors, nucleotide analogs, and agrochemicals—should procure this compound as a key intermediate. Copper-catalyzed cross-coupling of this iodobenzoate with bromozinc-difluorophosphonate proceeds with high reaction efficiency and excellent functional group compatibility, as demonstrated in peer-reviewed methodology studies [1]. The enhanced reactivity of the aryl iodide (compared to bromo or chloro analogs) enables broader substrate scope and reduced catalyst loadings, translating to higher synthetic throughput and lower per-compound synthesis costs in parallel library production [2].

DHFR-Targeted Anticancer Agent Discovery

Oncology-focused medicinal chemistry groups should consider this scaffold for DHFR inhibitor programs based on the exceptional sub-picomolar binding affinity (Kᵢ = 0.00355 nM) demonstrated by derivatives bearing this core structure [1]. This extraordinary potency, surpassing methotrexate by several orders of magnitude, suggests tight-binding inhibition kinetics that could translate to lower effective doses and improved therapeutic indices. The difluoromethyl group contributes to this enhanced target engagement through optimized hydrophobic and hydrogen-bonding interactions within the DHFR active site, while the iodine atom provides a vector for additional substitution to further optimize selectivity and pharmaceutical properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethyl)-3-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.